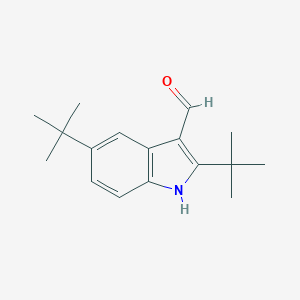

2,5-ditert-butyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Functionalization and Protection

The synthesis initiates with the protection of 4-nitroindole (13) using a triisopropylsilyl (TIPS) group to yield 14 , safeguarding the indole nitrogen during subsequent reactions. Hydrogenation over palladium on carbon reduces the nitro group to an amine, producing 15 .

Introduction of tert-Butyl Groups

Boc (tert-butoxycarbonyl) protection is applied to the amine in 15 using Boc anhydride and 4-dimethylaminopyridine (DMAP), forming mono-protected 16 . Further treatment with n-butyllithium and Boc anhydride under forcing conditions installs the second tert-butyl group, yielding di-Boc-protected 10 .

Bromination and Rearrangement

Bromination of 10 with N-bromosuccinimide (NBS) introduces a bromine atom at the 3-position, forming 11 . Lithiation with n-butyllithium induces a Boc migration, transferring the carbonyl group to the 3-position and generating ester 12 . This step is critical for positioning the aldehyde precursor.

Deprotection and Aldehyde Formation

Tetra-n-butylammonium fluoride (TBAF) removes the TIPS group from 12 , exposing the indole NH and yielding 17 . Sequential cleavage of the Boc and tert-butyl ester groups with trifluoroacetic acid (TFA) liberates the primary amine 18 , which is reprotected with a carbobenzyloxy (Cbz) group to form carboxylic acid 19 . Treatment with diphenylphosphoryl azide (DPPA) and thermal rearrangement in tert-butanol finally yields the aldehyde functionality, completing the synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Key Intermediate | Yield |

|---|---|---|---|

| 1 | TIPS-Cl, Base | 14 | 92% |

| 2 | H₂, Pd/C | 15 | 85% |

| 3 | Boc₂O, DMAP | 16 | 78% |

| 4 | n-BuLi, Boc₂O | 10 | 96% |

| 5 | NBS, AIBN | 11 | 90% |

| 6 | n-BuLi, Rearrangement | 12 | 82% |

| 7 | TBAF | 17 | 88% |

| 8 | TFA | 18 | 95% |

| 9 | Cbz-Cl, Base | 19 | 80% |

| 10 | DPPA, Δ | Final Product | 75% |

Table 1: Summary of synthetic steps, reagents, and yields for this compound.

Critical parameters include:

-

Temperature Control : Lithiation steps require strict temperature maintenance (-78°C) to prevent side reactions.

-

Solvent Selection : Polar aprotic solvents (e.g., NMP, DCM) enhance solubility of intermediates.

-

Catalyst Loading : Palladium on carbon (10 wt%) ensures efficient nitro reduction without over-hydrogenation.

Mechanistic Insights

The Boc migration in Step 6 proceeds via a lithiated intermediate, where the tert-butoxycarbonyl group relocates to the 3-position of the indole ring. This rearrangement is facilitated by the steric bulk of the TIPS group, which directs lithiation to the less hindered position. Computational studies suggest that the transition state involves a six-membered ring, stabilizing the migration through partial conjugation with the indole π-system.

Comparative Analysis of Alternative Routes

While the PMC method remains the most documented, other approaches include:

-

Friedel-Crafts Alkylation : Attempts to directly alkylate indole with tert-butyl halides failed due to poor regioselectivity and polymerization.

-

Cross-Coupling Strategies : Suzuki-Miyaura coupling using tert-butyl boronic esters was explored but hampered by the steric bulk of tert-butyl groups, leading to low yields (<30%).

Challenges and Limitations

-

Steric Hindrance : The tert-butyl groups impede reaction rates, necessitating prolonged reaction times (e.g., 72 hours for Step 4).

-

Sensitivity to Oxidation : The aldehyde functionality requires inert atmosphere handling to prevent oxidation to the carboxylic acid.

-

Scalability : Multi-step deprotection sequences (Steps 7–10) complicate large-scale synthesis, with an overall yield of 15% .

Chemical Reactions Analysis

2,5-Ditert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Candidates

2,5-Di-tert-butyl-1H-indole-3-carbaldehyde serves as an intermediate in the synthesis of multiple pharmaceutical compounds. Its derivatives have been explored for their potential in treating neurological disorders and other diseases. For instance, it has been utilized in the synthesis of cannabinoid CB2 receptor ligands, which are significant in pain management and anti-inflammatory therapies .

Case Study: CFTR Potentiators

A notable application is its role in the discovery of novel CFTR potentiators. High-throughput screening identified derivatives of this compound that enhance the function of the CFTR protein, which is crucial for cystic fibrosis treatment. Variants of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde demonstrated increased potency, leading to further modifications aimed at improving solubility and efficacy .

Agrochemical Applications

Plant Growth Regulators

The compound has been investigated as a potent plant-growth inhibitor. Its derivatives have shown promise in regulating plant growth by affecting hormonal pathways, thereby enhancing agricultural productivity while reducing reliance on conventional herbicides .

Biochemical Research

Indole Derivatives Studies

In biochemical research, 2,5-di-tert-butyl-1H-indole-3-carbaldehyde is utilized to study indole derivatives' biological activities. These studies are crucial for understanding metabolic processes and developing new therapeutic strategies against various diseases .

Case Study: Antileishmanial Activity

Research has highlighted the antileishmanial properties of certain derivatives of this compound. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance biological activity against Leishmania parasites, providing insights into potential treatments for leishmaniasis .

Material Science Applications

Development of Novel Materials

The compound's unique electronic properties make it a candidate for developing advanced materials. Research is ongoing into its use in organic semiconductors and photovoltaic devices due to its ability to form stable structures with desirable electronic characteristics .

Data Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis (CB2 receptor ligands) | Enhanced efficacy in pain management |

| Agrochemicals | Plant growth inhibitors | Increased agricultural productivity |

| Biochemical Research | Indole derivative studies | Insights into metabolic processes |

| Material Science | Organic semiconductors | Potential for photovoltaic applications |

Mechanism of Action

The mechanism of action of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is primarily related to its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes, receptors, and DNA, modulating various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, 1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde (CAS: 886360-89-0) serves as a relevant comparator due to its analogous indole-3-carbaldehyde backbone and substituent variations. Below is a detailed comparison:

Structural and Molecular Differences

Substituents: Target compound: Features two tert-butyl groups (electron-donating, sterically bulky) at positions 2 and 5. Analog: Contains a methyl group at position 1 and a 4-methylpiperazino group (a nitrogen-containing heterocycle) at position 2 .

Molecular Formula and Weight: Target compound: C₁₇H₂₃NO (257.37–257.38 g/mol). Analog: C₁₅H₁₉N₃O (257.34 g/mol).

Physicochemical Properties: No experimental data (e.g., solubility, melting/boiling points) are provided for either compound. However, the tert-butyl groups in the target compound likely reduce solubility in polar solvents compared to the analog’s piperazino group, which may enhance water solubility .

Functional Implications

- Reactivity: The tert-butyl groups in the target compound may hinder electrophilic substitution reactions at the indole ring, whereas the analog’s piperazino group could facilitate nucleophilic or coordination chemistry.

Data Table: Comparative Molecular Properties

Biological Activity

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is an indole derivative recognized for its potential biological activities. Indole compounds are significant in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, discussing its mechanisms of action, biochemical properties, and relevant case studies.

This compound is synthesized through various methods, typically involving the reaction of substituted indoles with aldehydes or other electrophiles. The synthesis often utilizes palladium-catalyzed reactions to form the desired compound efficiently. Its chemical structure allows for multiple functionalizations, making it a versatile building block in organic synthesis.

The exact mechanisms of action for this compound remain under investigation. However, it is known that indole derivatives can influence several cellular pathways:

- Cell Signaling : Indole derivatives have been shown to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Interaction : These compounds may interact with various enzymes, leading to inhibition or activation that can alter metabolic processes.

| Mechanism | Description |

|---|---|

| Cell Signaling | Modulation of pathways affecting gene expression |

| Enzyme Interaction | Inhibition/activation of metabolic enzymes |

| Antioxidant Activity | Potential to scavenge free radicals |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been studied for its ability to inhibit nucleotide biosynthesis and induce apoptosis in cancer cells. This activity is crucial for developing novel anticancer therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and NLRP3 inflammasome activation.

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to alleviate inflammation in models of acute intestinal injury. The results indicated that treatment with this indole derivative reduced levels of inflammatory markers and improved epithelial barrier function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-ditert-butyl-1H-indole-3-carbaldehyde, and how can purity be optimized?

- Methodology : Utilize Vilsmeier-Haack formylation of 2,5-ditert-butylindole with POCl₃ and DMF, followed by hydrolysis. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). For crystalline purity, recrystallize from ethanol/water mixtures .

- Critical Note : Steric hindrance from tert-butyl groups may slow formylation; elevated temperatures (80–100°C) or extended reaction times (24–48 hrs) may be required .

Q. How can the structure of this compound be rigorously validated?

- Analytical Workflow :

- NMR : Confirm aldehyde proton (δ ~10 ppm in ¹H NMR) and tert-butyl signals (δ ~1.4 ppm).

- FTIR : Detect C=O stretch (~1680 cm⁻¹) and N–H indole stretch (~3400 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z: ~273.3).

- X-ray Crystallography : Use SHELXL for refinement (if single crystals form) to resolve steric effects on planarity .

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

- Avoid inhalation (aldehyde group irritant); use fume hoods and PPE (gloves, goggles).

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde moiety.

- Dispose via neutralization with sodium bisulfite to quench reactive aldehyde groups .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence hydrogen-bonding patterns in crystalline phases?

- Analysis :

- Use graph set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., D(2) motifs for N–H···O=C interactions).

- Compare packing motifs with unsubstituted indole-3-carbaldehydes (e.g., Indole-3-carboxaldehyde, CAS 487-89-8 ).

- Key Insight : Tert-butyl groups disrupt π-π stacking but enhance van der Waals interactions, leading to layered or helical supramolecular architectures .

Q. How can contradictory spectral data (e.g., NMR splitting vs. crystallographic symmetry) be resolved?

- Resolution Strategy :

- Dynamic Effects : NMR may show splitting due to slow rotation of tert-butyl groups, while X-ray data reflect time-averaged symmetry.

- Variable-Temperature NMR : Confirm rotational barriers by observing coalescence at elevated temperatures.

- DFT Calculations : Model conformers using Gaussian/B3LYP to correlate experimental and theoretical data .

Q. What methodologies are effective for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design :

- Protect the aldehyde as an acetal before coupling.

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) in anhydrous THF/toluene.

- Monitor regioselectivity at C2 vs. C4 positions via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.